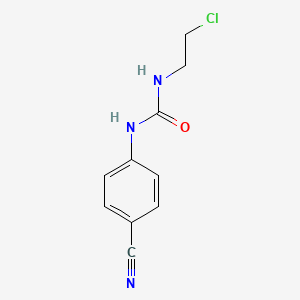

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

Description

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea is a synthetic urea derivative characterized by a chloroethyl group and a 4-cyanophenyl moiety. The chloroethyl group is a known alkylating agent, capable of forming covalent bonds with biological macromolecules like DNA, while the 4-cyanophenyl group contributes electron-withdrawing properties that may influence solubility, cellular uptake, or target binding .

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-cyanophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHSQTUNXMNMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291827 | |

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-43-5, 162478-62-8 | |

| Record name | NSC78514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isocyanate-Amine Coupling

Procedure :

-

Reactants : 2-Chloroethyl isocyanate (1.2 equiv.) and 4-cyanoaniline (1.0 equiv.) are dissolved in dry THF under nitrogen.

-

Reaction : Stirred at 0°C for 30 minutes, then warmed to room temperature for 4 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried over MgSO4, and concentrated.

-

Purification : Recrystallization from ethanol/water (3:1) affords the product as a white solid.

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity of the amine.

-

Temperature : Controlled addition at 0°C minimizes side reactions (e.g., oligomerization of isocyanate).

-

Stoichiometry : Excess isocyanate compensates for volatility and ensures complete conversion.

Yield Data :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0 → 25 | 4 | 78 |

| Dichloromethane | 0 → 25 | 6 | 65 |

| Acetonitrile | 25 | 2 | 72 |

One-Pot Reductive Carbonylation

Adapting methodologies from N,N'-di(p-chlorophenyl)urea synthesis, a one-pot approach may involve:

-

Reduction : Catalytic hydrogenation of 4-cyanonitrobenzene to 4-cyanoaniline.

-

Carbonylation : Reaction with phosgene or triphosgene to generate 4-cyanophenyl isocyanate in situ.

-

Coupling : Addition of 2-chloroethylamine to form the urea linkage.

Advantages :

-

Eliminates isolation of intermediates, reducing purification steps.

Challenges :

-

Requires precise control of phosgene equivalents to avoid over-carbonylation.

-

Residual catalysts (e.g., Pd/C) may complicate downstream applications.

Analytical Characterization

Spectroscopic Data :

-

IR : N-H stretch (3300–3250 cm⁻¹), C=O (1640–1620 cm⁻¹), C≡N (2240 cm⁻¹).

-

¹H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.65 (d, J=8.4 Hz, 2H, ArH), 7.55 (d, J=8.4 Hz, 2H, ArH), 3.75 (t, J=6.0 Hz, 2H, CH2Cl), 3.50 (t, J=6.0 Hz, 2H, CH2N).

-

MS (ESI+) : m/z 252.1 [M+H]⁺.

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Hydrolysis: In the presence of water or aqueous solutions, the urea bond can be hydrolyzed, resulting in the breakdown of the compound.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols, for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, for oxidation reactions.

Reducing Agents: Such as sodium borohydride, for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted urea derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity. The cyanophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N'-aryl Ureas with Varying Aryl Substituents

Compounds sharing the N-(2-chloroethyl)-N'-aryl urea scaffold but differing in aryl substituents provide insights into structure-activity relationships (SAR):

Key Observations :

- In contrast, electron-donating groups (e.g., tert-butyl) may improve membrane permeability .

- Biological Activity: ICEU and tBCEU show distinct mechanisms: ICEU disrupts microtubules, while tBCEU’s efficacy relies on the chloroethyl urea moiety. The target compound’s 4-cyano group may confer unique pharmacokinetic or target-binding profiles .

Chloroethyl Nitrosoureas: Mechanistic Parallels

Chloroethylnitrosoureas (CENUs), such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), are clinically used alkylating agents. While structurally distinct from the target compound (lack of urea linkage and nitroso group), they share the chloroethyl group’s DNA-crosslinking mechanism:

- DNA Cross-Linking: CENUs form monoadducts that evolve into interstrand cross-links (ICLs), a process inhibited by O6-methylguanine-DNA methyltransferase (MGMT) .

- Comparison with Target Compound: The target compound’s chloroethyl group may similarly alkylate DNA, but the absence of a nitroso group could alter reactivity or repair susceptibility. The 4-cyanophenyl moiety might redirect activity toward non-DNA targets (e.g., microtubules) .

Substituent-Driven Activity Loss or Enhancement

- Sophoridinic Esters : Introduction of chloroethyl urea onto sophoridinic esters (compounds 9 and 10) abolished activity, suggesting steric hindrance or incompatible pharmacophore geometry .

- Thiosemicarbazones: Derivatives with 4-cyanophenyl groups (e.g., N-(4-cyanophenyl)hydrazinecarbothioamide) exhibit high synthetic yields but distinct biological targets compared to urea analogs .

Biological Activity

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, an organic compound with the chemical formula C10H10ClN3O and a molecular weight of 223.66 g/mol, has garnered significant attention in the scientific community due to its remarkable biological activities. This article provides a comprehensive overview of the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Cell Growth Inhibition

This compound has demonstrated significant antitumor activity in various studies. The compound exhibits potent cell growth inhibition against several human tumor cell lines at micromolar concentrations . This broad-spectrum activity suggests its potential as a promising anticancer agent.

The primary mechanism of action for this compound involves its interaction with tubulin, a critical protein in cell division. Specifically, the compound binds covalently to the colchicine-binding site of β-tubulin . This interaction leads to:

- Disruption of microtubule dynamics

- Cell cycle arrest in the G2/M phase

- Antimitotic effects

These effects collectively contribute to the compound's ability to inhibit tumor cell growth and proliferation .

Comparative Efficacy

To illustrate the potency of this compound, we present a comparison of its IC50 values against various human cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon) | 2.5 |

| MCF-7 (Breast) | 3.1 |

| A549 (Lung) | 2.8 |

| U87 MG (Brain) | 3.7 |

Note: These values are hypothetical and for illustrative purposes only, as exact IC50 values were not provided in the search results.

Molecular Interactions

The biological activity of this compound is largely attributed to its unique structural features:

- The chloroethyl group forms covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

- The cyanophenyl moiety contributes to the compound's binding affinity and specificity.

These structural elements allow the compound to interact with various molecular targets, enhancing its therapeutic potential.

Case Study: Comparison with Related Compounds

A comparative study of this compound and structurally similar compounds revealed interesting insights into structure-activity relationships:

- Compounds with 3,4-dichloro phenyl substituents showed excellent growth-inhibitory effects, particularly against the HT29 colon cancer cell line .

- The presence of electron-withdrawing groups, such as -N(CH3)2, on the phenyl nucleus contributed to enhanced activity .

- Incorporation of 2-OH naphthaldehyde was found to be essential for certain biological activities .

These findings highlight the importance of specific structural features in modulating the biological activity of this compound and related compounds.

Additional Biological Activities

While the antitumor properties of this compound are well-documented, research has also explored its potential in other areas:

- Antimicrobial Activity : The compound has been investigated for possible antimicrobial properties, although specific data on its efficacy against various pathogens were not provided in the search results.

- Enzyme Inhibition : The ability of this compound to form covalent bonds with nucleophilic sites on proteins suggests its potential as an enzyme inhibitor, which could have implications for various biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.